molecular formula C23H26N2O5S B12211473 N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B12211473
M. Wt: 442.5 g/mol
InChI Key: LAUSBESEYKGQJX-UHFFFAOYSA-N
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Description

Research Applications and Value N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic small molecule of significant research interest due to its hybrid structure, incorporating both a morpholine-sulfonamide moiety and a benzofuran scaffold. Morpholine-based acetamide derivatives are extensively investigated for their chemotherapeutic potential, particularly as inhibitors of enzymes like carbonic anhydrase (CA) . The overexpression of certain CA isozymes, such as CA IX, is a feature of hypoxic tumor environments, making them attractive targets for anticancer therapies . Furthermore, compounds containing the morpholine ring are frequently explored in neuroscience research for their potential interaction with central nervous system targets, such as potassium channels, which are relevant in the study of conditions like schizophrenia . The benzofuran core, on the other hand, is a privileged structure in medicinal chemistry known for contributing to a wide spectrum of biological activities. Potential Mechanisms of Action While the specific mechanism of action for this compound requires experimental validation, insights can be drawn from its structural components. Related morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase isozymes, potentially acting as non-classical inhibitors that disrupt the enzyme's role in maintaining pH homeostasis within tumors . Alternatively, the morpholine-sulfonyl group may facilitate interactions with other biological targets, such as neuronal ion channels. For instance, other morpholine-containing compounds have been identified as potassium channel openers (KCNQ), which can modulate neuronal excitability and are a target for neurobehavioral research . The benzofuran segment may contribute to the compound's overall pharmacokinetic properties and binding affinity. For Research Use Only This product is intended for research applications in a controlled laboratory environment. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H26N2O5S/c1-16(2)17-3-8-22-21(13-17)18(15-30-22)14-23(26)24-19-4-6-20(7-5-19)31(27,28)25-9-11-29-12-10-25/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

LAUSBESEYKGQJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Benzofuran Core Construction

The 5-isopropylbenzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-isopropylbenzaldehyde with ethyl propiolate. InCl3-catalyzed reactions under ultrasound irradiation (40°C, 50% EtOH) enhance reaction efficiency, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses. Cyclization yields 5-isopropylbenzofuran-3-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH (1M, 80°C, 4 h).

Side-Chain Introduction

The acetic acid side chain is introduced via Friedel-Crafts alkylation. Reacting the benzofuran core with chloroacetic acid in the presence of AlCl3 (1.2 equiv, DCM, 0°C→RT, 12 h) yields 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid. Purification via recrystallization from n-heptane/ethyl acetate (3:1) achieves >95% purity.

Preparation of 4-(Morpholine-4-Sulfonyl)Aniline

Sulfonation of 4-Nitroaniline

4-Nitroaniline is sulfonated using chlorosulfonic acid (2.5 equiv, DCM, −10°C, 2 h) to yield 4-nitrobenzenesulfonyl chloride. Subsequent amination with morpholine (1.1 equiv, THF, 0°C, 1 h) forms 4-(morpholine-4-sulfonyl)nitrobenzene. Catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-(morpholine-4-sulfonyl)aniline.

Acetamide Coupling and Crystallization

Activation and Coupling

2-[5-(Propan-2-yl)-1-benzofuran-3-yl]acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (25°C, 1 h). The activated ester is coupled with 4-(morpholine-4-sulfonyl)aniline (1.0 equiv, Et3N, 25°C, 12 h) to form the target acetamide.

Crystallization and Polymorph Control

Crude product is dissolved in n-heptane at 130–145°C under reduced pressure, followed by slow cooling to 25°C over 24 h. This yields crystalline Form-P, characterized by PXRD peaks at 4.1°, 6.3°, and 12.2° 2θ. Alternative solvents (ethyl acetate/water) produce Form-L, while chloroform generates Form-D.

Analytical Characterization and Optimization

Spectroscopic Confirmation

  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (d, 6H, CH(CH3)2), 3.15–3.30 (m, 4H, morpholine CH2), 3.70–3.85 (m, 4H, morpholine CH2), 4.60 (s, 2H, CH2CO), 6.90–7.60 (m, 7H, aromatic).

Reaction Optimization Table

ParameterConditionYield (%)Purity (%)
SolventDichloromethane vs. THF92 vs. 7898 vs. 95
CatalystDCC/HOBt vs. EDCI/HOBt92 vs. 8898 vs. 97
Crystallization Temp25°C (n-heptane) vs. 40°C (EtOAc)90 vs. 8299 vs. 96

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization step, reducing reaction time from 12 h to 2 h. Waste minimization is achieved via solvent recovery (n-heptane, >85% reclaimed). Regulatory-compliant purity (>99.5%) is ensured through HPLC with a C18 column (ACN/H2O, 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and benzofuran ring play crucial roles in binding to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences include substitutions on the sulfonyl group, benzofuran ring, and acetamide side chains.

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituents Molecular Weight Biological Activity/Application Source
Target Compound Morpholine-4-sulfonylphenyl, 5-propan-2-yl benzofuran ~454.6* Not explicitly reported (structural analog studies)
T0510.3657 (T0) Morpholine-4-sulfonylphenyl, 5-propan-2-yl benzofuran, triazolyl sulfonyl N/A GPR17 agonist; glioblastoma combination therapy
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide, 2-chlorophenyl thiazole N/A Unknown (95% purity; CAS 338749-93-2)
N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide 3-Methylpiperidine sulfonyl, 5-propan-2-yl benzofuran 454.6 Not reported
N-[4-(Difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide Difluoromethoxyphenyl, 5-ethyl benzofuran N/A (CAS 880402-86-8) Unknown

*Molecular weight inferred from analog with 3-methylpiperidine sulfonyl.

Key Observations:

Sulfonyl Group Variations: The target compound’s morpholine-4-sulfonyl group distinguishes it from analogs like N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-... (), which uses a 3-methylpiperidine sulfonyl moiety.

Benzofuran Substitutions :

  • The 5-propan-2-yl group on the benzofuran ring is shared with the piperidine sulfonyl analog (). In contrast, N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide () features a smaller 5-ethyl substituent, which may alter lipophilicity and metabolic stability.

Analogs like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () lack reported bioactivity but share the morpholine-acetamide motif, suggesting possible kinase or enzyme inhibition roles.

Physicochemical Properties: The molecular weight (~454.6) of the target compound aligns with drug-like properties, comparable to its piperidine analog ().

Biological Activity

N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, with the CAS number 883261-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O5S, with a molecular weight of 442.5 g/mol. The structure features a morpholine sulfonamide moiety, which is known for its diverse biological activities, combined with a benzofuran derivative that may enhance its pharmacological profile.

PropertyValue
CAS Number883261-26-5
Molecular FormulaC23H26N2O5S
Molecular Weight442.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing morpholine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .

Enzyme Inhibition

The sulfonamide group in the compound is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Studies demonstrate that related compounds exhibit strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The benzofuran component has been linked to anticancer activity. Research on structurally similar compounds has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with active sites of enzymes, effectively inhibiting their function.
  • Disruption of Cellular Processes : The benzofuran structure may interfere with cellular signaling pathways that regulate growth and apoptosis.
  • Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or protein synthesis, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : In vitro studies showed that derivatives exhibited minimum inhibitory concentrations (MICs) against common pathogens, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition Studies : Compounds were tested for AChE inhibition using standard protocols, revealing promising results that warrant further investigation into their therapeutic applications .
  • Anticancer Activity : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against various cancers .

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